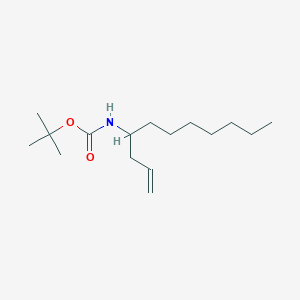
N-Boc-(+/-)-undec-1-en-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Boc-(+/-)-undec-1-en-4-amine” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the N-Boc protection of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst , and perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
The Boc group can be removed using various methods. For instance, it can be removed using oxalyl chloride in methanol . This method allows the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Other methods include the use of solid Brønsted acid catalysts and a choline chloride/p-toluenesulfonic acid deep eutectic solvent .Scientific Research Applications
N-Boc-(+/-)-undec-1-en-4-amine has been used in a variety of scientific research applications, including drug delivery, peptide synthesis, and bioconjugation. This compound has been used as a linker molecule in the synthesis of drug delivery systems, such as liposomes and polymersomes. It has also been used in the synthesis of peptide and peptidomimetic compounds, such as peptide nucleic acids and peptide-based inhibitors. This compound has also been used as a crosslinker in the synthesis of bioconjugates, such as proteins and antibodies.
Mechanism of Action
Target of Action
N-Boc-(+/-)-undec-1-en-4-amine is a type of Boc-protected amine . The primary targets of this compound are amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides . The Boc group serves as a protective group for these amines during synthetic organic transformations .
Mode of Action
The compound works by protecting amines as less reactive carbamates in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This compound is stable towards most nucleophiles and bases , making it an effective protective group during various chemical reactions.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the protection and deprotection of amines. This process is crucial in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The compound’s action affects the reactivity of amines, influencing subsequent reactions and downstream effects in these pathways.
Pharmacokinetics
The pharmacokinetics of this compound, like other Boc-protected amines, involves its stability towards various chemical conditions. It is stable towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation . The boc group can be removed under acidic conditions , which is an important aspect of its bioavailability in chemical reactions.
Result of Action
The result of the action of this compound is the protection of amines, rendering them less reactive and thus preventing unwanted reactions during synthetic transformations . After the necessary reactions have taken place, the Boc group can be removed, restoring the reactivity of the amine .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH and temperature of the environment . Furthermore, the presence of certain reagents can trigger the removal of the Boc group . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in synthetic organic chemistry.
Advantages and Limitations for Lab Experiments
N-Boc-(+/-)-undec-1-en-4-amine has several advantages and limitations when used in laboratory experiments. One of the advantages of using this compound is its versatility, as it can be used in a variety of reactions. Additionally, this compound is relatively inexpensive and easy to obtain. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in aqueous reactions.
Future Directions
There are a variety of potential future directions for research on N-Boc-(+/-)-undec-1-en-4-amine. One potential direction is to further explore its potential applications in drug delivery and bioconjugation. Additionally, further research could be conducted on its potential biochemical and physiological effects, such as its ability to modulate the activity of enzymes and neurotransmitters. Additionally, research could be conducted to explore the potential of this compound as a starting material for the synthesis of other compounds. Finally, research could be conducted to explore the potential of this compound as a catalyst in a variety of reactions.
Synthesis Methods
N-Boc-(+/-)-undec-1-en-4-amine can be synthesized through several methods, including the Mitsunobu reaction, the Fmoc strategy, and the Steglich esterification. The Mitsunobu reaction involves the reaction of an alcohol, such as N-Boc-undec-1-en-4-ol, with a phosphine, such as triphenylphosphine, in the presence of a base, such as triethylamine. The Fmoc strategy involves the reaction of an amino acid, such as N-Boc-undec-1-en-4-aminobutyric acid, with an acid, such as trifluoroacetic acid, in the presence of a base, such as triethylamine. The Steglich esterification involves the reaction of an alcohol, such as N-Boc-undec-1-en-4-ol, with an acid, such as trifluoroacetic acid, in the presence of a catalyst, such as palladium.
Safety and Hazards
The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl N-undec-1-en-4-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-6-8-9-10-11-13-14(12-7-2)17-15(18)19-16(3,4)5/h7,14H,2,6,8-13H2,1,3-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETLMQFYQMEDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC=C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)
![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)
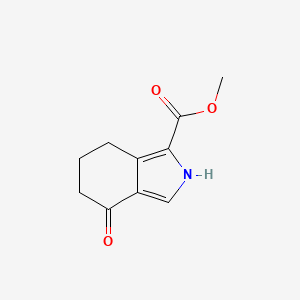

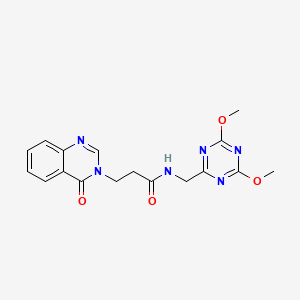
![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)
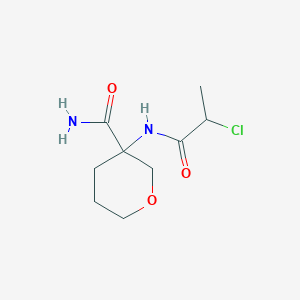
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2841023.png)
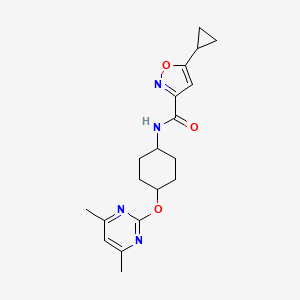
![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)
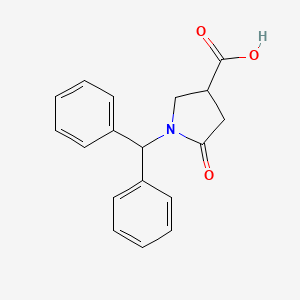
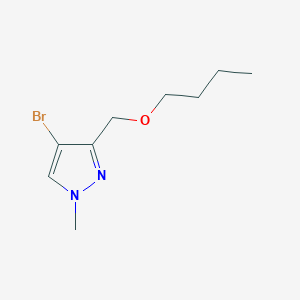
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)